molecular formula C20H23FN4O5S B2678266 N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-nitrophenyl)acetamide CAS No. 933212-78-3

N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-nitrophenyl)acetamide

Cat. No.: B2678266
CAS No.: 933212-78-3
M. Wt: 450.49
InChI Key: RPLULRDHUNGQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-nitrophenyl)acetamide is a complex organic compound with a molecular formula of C18H19FN4O3 This compound is characterized by the presence of a piperazine ring substituted with a fluorophenyl group and a nitrophenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-nitrophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-fluorophenylpiperazine with a sulfonyl chloride derivative to form the sulfonylated intermediate. This intermediate is then reacted with 2-(4-nitrophenyl)acetyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like hydroxide ions or amines in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-nitrophenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The piperazine ring can bind to various receptors, modulating their activity. The fluorophenyl and nitrophenyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)acetamide
  • N-[2-(3-Formyl-2,5-dimethylpyrrol-1-yl)ethyl]acetamide

Uniqueness

N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-nitrophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O5S/c21-17-3-7-18(8-4-17)23-10-12-24(13-11-23)31(29,30)14-9-22-20(26)15-16-1-5-19(6-2-16)25(27)28/h1-8H,9-15H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLULRDHUNGQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.